butyl 2-(aminooxy)acetate
Description
Contextual Role of Aminooxy Functionality in Synthetic and Biological Chemistry
The aminooxy group (-ONH2) is a powerful tool in the chemist's arsenal, primarily due to its chemoselective reactivity with carbonyl compounds (aldehydes and ketones). louisville.edunih.gov This reaction, known as oximation, forms a stable oxime linkage under mild, often aqueous, conditions. louisville.edunih.gov The stability of the oxime bond is notably greater than that of imines and hydrazones, making it ideal for bioconjugation reactions. nih.goviris-biotech.debiotium.com
The enhanced nucleophilicity of the aminooxy group, a phenomenon termed the "alpha effect," further contributes to its utility. nih.govacs.org This effect, where an atom with a lone pair of electrons is adjacent to the nucleophilic center, increases the reaction rate. nih.govacs.org
In synthetic chemistry, this functionality is leveraged for the creation of complex molecules, including the synthesis of large proteins through fragment assembly and the formation of cyclic peptides. iris-biotech.de In biological chemistry, the aminooxy group is instrumental in the development of biochemical assays, drug delivery systems, and tools for studying cellular processes. For instance, it allows for the specific labeling of glycoproteins and cell-surface glycans. biotium.com
Overview of Butyl 2-(Aminooxy)acetate and Related Compounds in Academic Investigations
This compound is an organic compound featuring a butyl ester and an aminooxy functional group. sigmaaldrich.com Its structure lends itself to a variety of research applications. The tert-butyl ester analogue, tert-butyl 2-(aminooxy)acetate, is particularly noted for its role as a versatile intermediate in organic synthesis, especially in bioconjugation and the development of bioactive molecules. cymitquimica.com The tert-butyl group offers steric protection to the ester, enhancing its stability.
Aminooxyacetate derivatives, in general, have been the subject of numerous academic studies. For example, aminooxyacetic acid (AOA) is a well-known inhibitor of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, such as 4-aminobutyrate aminotransferase (GABA-T), leading to increased levels of the neurotransmitter GABA in tissues. wikipedia.org This property has led to its investigation in the context of neurological conditions like Huntington's disease and as an anticonvulsant. wikipedia.org
Furthermore, prodrugs of aminooxyacetic acid have been synthesized and evaluated for their potential in treating colon cancer and tuberculosis. nih.govresearchgate.net In the realm of materials science, aminooxy-functionalized gold nanoparticles have been developed for applications in sensing and catalysis, highlighting the broad utility of this chemical class. nih.gov The synthesis of various aminooxy-containing linkers and cores further expands the possibilities for creating complex glycoconjugates and other biomolecular structures. nih.gov
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
| This compound | 89584-40-7 | C6H13NO3 | 147.17 | Butyl ester with aminooxy group |
| tert-Butyl 2-(aminooxy)acetate | 56834-02-7 | C6H13NO3 | 147.17 | Sterically hindered tert-butyl ester |
| Aminooxyacetic acid | 645-88-5 | C2H5NO3 | 91.07 | Parent compound, enzyme inhibitor |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 2-aminooxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-2-3-4-9-6(8)5-10-7/h2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNARJMNDJEEJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89584-40-7 | |
| Record name | butyl 2-(aminooxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Routes to Butyl 2-(Aminooxy)acetate and Analogues
Esterification and Strategic Introduction of the Aminooxy Group
A primary route to this compound involves the direct esterification of 2-(aminooxy)acetic acid with butanol. This reaction is typically acid-catalyzed and driven to completion by the removal of water. Alternatively, the synthesis can commence with a protected form of 2-(aminooxy)acetic acid, such as Boc-Aoa-OH, which is then reacted with butanol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form the ester. d-nb.info The Boc (tert-butoxycarbonyl) protecting group can then be removed under acidic conditions to yield the final product.
Another common strategy involves the initial synthesis of a butyl ester containing a suitable leaving group, such as tert-butyl bromoacetate. This intermediate can then undergo nucleophilic substitution with a protected hydroxylamine (B1172632) derivative, like N-hydroxyphthalimide, followed by hydrazinolysis to liberate the aminooxy group. nih.gov This approach offers versatility in introducing the aminooxy moiety at a later stage of the synthesis.
Advanced Protection and Deprotection Strategies for Aminooxy Moieties
The high nucleophilicity of the aminooxy group necessitates the use of protecting groups during many synthetic transformations to prevent unwanted side reactions. iris-biotech.de The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the aminooxy functionality. d-nb.infolouisville.edu It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions, which are often orthogonal to the conditions used for cleaving other protecting groups. organic-chemistry.org
Another common protecting group is the phthalimide (B116566) group, which can be introduced by reacting with N-hydroxyphthalimide. nih.gov Deprotection is achieved through hydrazinolysis, using hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. nih.gov The choice of protecting group is crucial and depends on the stability of the substrate to the deprotection conditions. For instance, if a molecule contains acid-labile groups, a protecting group that can be removed under neutral or basic conditions, such as the fluorenylmethyloxycarbonyl (Fmoc) group, might be preferred. organic-chemistry.org
The table below summarizes some common protecting groups for the aminooxy moiety and their typical deprotection conditions.
| Protecting Group | Abbreviation | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) d-nb.infoorganic-chemistry.org |
| Phthalimide | Hydrazinolysis nih.gov | |
| Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) organic-chemistry.org |
| Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) uwindsor.ca |
| Allyl | Palladium(0) catalysis thieme-connect.deorganic-chemistry.org |
The concept of orthogonal protection is vital in complex syntheses, allowing for the selective removal of one protecting group in the presence of others. organic-chemistry.orgthieme-connect.de For example, a Boc-protected aminooxy group can be deprotected with acid while an Fmoc-protected amine remains intact, and vice-versa. organic-chemistry.org
Stereoselective Synthesis of Chiral Aminooxyacetates and Derivatives
The synthesis of specific stereoisomers of aminooxyacetates is critical for applications where chirality influences biological activity or molecular recognition. Stereoselective synthesis aims to control the formation of new chiral centers, producing a single enantiomer or diastereomer in high purity. wikipedia.orgijfans.org
Asymmetric Synthetic Approaches and Chiral Pool Utilization
Asymmetric synthesis often employs chiral catalysts or auxiliaries to induce stereoselectivity. wikipedia.orgijfans.org For instance, proline-catalyzed asymmetric α-aminoxylation of aldehydes and ketones can produce enantiomerically enriched α-hydroxycarbonyl compounds, which can be precursors to chiral aminooxyacetates. capes.gov.br
The chiral pool approach is another powerful strategy that utilizes readily available, enantiomerically pure natural products like amino acids or sugars as starting materials. mdpi.comwikipedia.orgunivie.ac.at For example, a chiral amino acid can be chemically modified to introduce the aminooxyacetate moiety while retaining the original stereocenter. This method is efficient as the chirality is already present in the starting material. wikipedia.org D-serine methyl ester, for instance, has been used as a chiral pool reagent in the synthesis of complex molecules. mdpi.com
Diastereoselective and Enantioselective Methodologies
Diastereoselective synthesis focuses on controlling the stereochemical outcome when a new chiral center is formed in a molecule that already contains one or more stereocenters. rsc.org For example, the reduction of a chiral ketone containing an aminooxyacetate group can lead to the preferential formation of one diastereomeric alcohol over the other.
Enantioselective methods, on the other hand, create a new stereocenter in a prochiral molecule in a way that favors one enantiomer. wikipedia.org This is often achieved through the use of chiral catalysts. For example, the O-nitroso aldol (B89426) synthesis using a pyrrolidine-tetrazole catalyst has been shown to produce aminooxy carbonyl compounds with high enantioselectivity. pnas.org Similarly, organocatalyzed asymmetric α-amination of ketones has been reported to proceed with excellent enantioselectivities. mdpi.com The development of such methods is crucial for accessing optically pure chiral aminooxyacetates.
Novel Synthetic Strategies and Efficiency Enhancements
Furthermore, new catalytic systems are being explored to enhance the efficiency and selectivity of key reactions. Iron-catalyzed [3+2] cyclization of oxime acetates provides a rapid route to functionalized 2H-imidazoles under mild conditions. nih.gov The development of novel linkers and cores containing aminooxy groups has also facilitated the synthesis of complex glycoconjugates and other biomolecules. nih.gov These advancements in synthetic methodology are continually expanding the accessibility and utility of this compound and its derivatives.
The following table lists the full chemical names of the compounds mentioned in this article.
| Abbreviation or Common Name | Full Chemical Name |
| Boc-Aoa-OH | N-(tert-Butoxycarbonyl)aminooxyacetic acid |
| DCC | Dicyclohexylcarbodiimide |
| DPPH | O-(Diphenylphosphinyl)hydroxylamine |
| Boc | tert-Butoxycarbonyl |
| TFA | Trifluoroacetic acid |
| Fmoc | Fluorenylmethyloxycarbonyl |
| Bn | Benzyl |
| D-serine methyl ester | Methyl (2R)-2-amino-3-hydroxypropanoate |
| 2H-imidazoles | 2H-Imidazoles |
| This compound | This compound |
| 2-(aminooxy)acetic acid | 2-(aminooxy)acetic acid |
| Butanol | Butan-1-ol |
| tert-butyl bromoacetate | tert-Butyl 2-bromoacetate |
| N-hydroxyphthalimide | N-Hydroxyphthalimide |
| Hydrazine hydrate | Hydrazine hydrate |
| Ethanol | Ethanol |
| di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate |
| Piperidine | Piperidine |
| Proline | Proline |
| Pyrrolidine | Pyrrolidine |
| Tetrazole | Tetrazole |
| Oxime acetates | Oxime acetates |
One-Pot and Multicomponent Reaction Protocols
While direct literature detailing a specific one-pot or multicomponent synthesis for this compound is not prevalent, the principles of these reactions are widely applied to create related structures. For instance, MCRs are often used to synthesize complex heterocyclic compounds and can be adapted for the construction of molecules with aminooxy functionalities. nih.govroutledge.com The general concept involves the reaction of three or more starting materials to form a product that incorporates most of the atoms from the reactants. organic-chemistry.org An oxidation-induced "one-pot" click chemistry approach can be used to generate reactive 1,3-dipoles like nitrile oxides from oximes, which then undergo cycloaddition reactions. acs.org This strategy could conceivably be adapted for the synthesis of aminooxy-containing compounds.
A one-pot, two-step radiosynthesis method has been described for creating an 18F-labeled thiol-reactive prosthetic group, which involves the condensation of a carboxylic acid with an aminoethylmaleimide derivative. acs.org This highlights the utility of one-pot procedures in creating complex molecules with specific functionalities.
Integration with Polymerization Techniques (e.g., RAFT Polymerization)
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and robust controlled radical polymerization (RDRP) technique used to synthesize well-defined polymers with targeted molecular weights and narrow molecular weight distributions. nih.govmdpi.com A key advantage of RAFT is its compatibility with a wide variety of functional groups, allowing for the synthesis of end-functionalized polymers. nih.govresearchgate.net
The aminooxy group can be incorporated into polymers by designing a specific RAFT chain transfer agent (CTA). A Boc-protected aminooxy trithiocarbonate (B1256668) CTA, for example, has been synthesized and used to create aminooxy semi-telechelic polymers. nih.govacs.org This method allows the aminooxy functionality to be placed at the "R" group of the CTA, enabling further manipulation of the "Z" group end of the polymer chain after polymerization. nih.gov
Table 1: Example of RAFT Polymerization for Aminooxy-Functionalized Polymers nih.govacs.org
| Parameter | Value |
|---|---|
| Monomer | N-isopropylacrylamide (NIPAAm) |
| CTA | Boc-protected aminooxy trithiocarbonate |
| Initiator | 2,2'-azobis(2-isobutyronitrile) (AIBN) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 70 °C |
| Resulting Polymer | Boc-protected aminooxy end-functionalized poly(N-isopropylacrylamide) (pNIPAAm) |
| Mn (by ¹H NMR) | 4,200 Da |
| Polydispersity Index (PDI) | 1.14 |
This aminooxy-functionalized polymer can then be used for conjugation with molecules containing aldehyde or ketone groups, such as modified proteins or polysaccharides, forming stable oxime linkages. nih.govacs.org For instance, researchers have successfully conjugated such polymers to Nε-levulinyllysine-modified bovine serum albumin (BSA) and immobilized them on gold surfaces for further functionalization with aldehyde-modified heparin. acs.org
Another approach combines RAFT self-condensing vinyl polymerization (SCVP) with the aldehyde-aminooxy reaction to create branched graft copolymers. rsc.orgrsc.org In this method, a polymer with aldehyde groups is first synthesized and then reacted with an aminooxy-terminated polymer, like aminooxy-terminated poly(ethylene oxide) (PEO-ONH2), to form the final grafted structure. rsc.orgrsc.org
Mitsunobu Reaction in the Context of Aminooxyacetate Synthesis
The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a variety of other functional groups, including esters, ethers, and thioethers, typically with inversion of stereochemistry. mdpi.commissouri.eduatlanchimpharma.com The reaction involves an alcohol, an acidic nucleophile, a phosphine (B1218219) (usually triphenylphosphine (B44618), PPh₃), and an azodicarboxylate like diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.comatlanchimpharma.com
In the synthesis of aminooxyacetate derivatives, the Mitsunobu reaction provides a key method for forming the C-O-N bond by alkylating an N-hydroxy compound with an alcohol. A common and effective nucleophile for this purpose is N-hydroxyphthalimide. missouri.edunih.gov The reaction of an alcohol with N-hydroxyphthalimide under Mitsunobu conditions yields an N-alkoxyphthalimide intermediate. Subsequent hydrazinolysis removes the phthaloyl protecting group to release the free aminooxy compound. missouri.edu
This strategy is a well-established alternative to other methods like the alkylation of ethyl N-hydroxyacetimidate. researchgate.net The reaction is applicable to a wide range of alcohols, and its mild, neutral conditions are compatible with many functional groups. atlanchimpharma.combeilstein-journals.org
Table 2: General Scheme for Aminooxy Compound Synthesis via Mitsunobu Reaction
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1. Alkylation | Alcohol (R-OH) + N-hydroxyphthalimide | PPh₃, DEAD/DIAD | N-(alkoxy)phthalimide |
| 2. Deprotection | N-(alkoxy)phthalimide | Hydrazine (N₂H₄) | Aminooxy compound (R-ONH₂) |
This method has been successfully applied in the synthesis of various O-alkylhydroxylamines and complex molecules. acs.org For example, it was used to convert a chiral alcohol into the corresponding α-(phthalimidooxy) ester with inversion of configuration. oup.com The use of N-hydroxyphthalimide in Mitsunobu reactions has also been crucial in carbohydrate chemistry to form anomeric phthalimide-oxy bonds, giving access to novel O-glycosylhydroxylamines. nih.gov Despite its utility, challenges can arise, such as the removal of byproducts like triphenylphosphine oxide and the reduced hydrazine derivative, which has led to the development of modified protocols with polymer-supported or more easily separable reagents. missouri.eduatlanchimpharma.com
Reaction Mechanisms and Reactivity Profiles of Aminooxy Moieties
Oxime Ligation Chemistry
Oxime ligation is a cornerstone of bioconjugation, valued for its specificity, mild reaction conditions, and the stability of the resulting oxime bond. rsc.orgaxispharm.com This reaction involves the condensation of an aminooxy-containing compound, like butyl 2-(aminooxy)acetate, with an aldehyde or ketone to form an oxime, with water as the only byproduct. nih.gov The chemoselective nature of this reaction allows for the precise modification of complex biomolecules, often without the need for protecting groups. nih.govnih.gov
The formation of an oxime bond proceeds through a two-step mechanism analogous to imine formation. researchgate.netmasterorganicchemistry.com The process is typically catalyzed by acid. researchgate.netnih.gov
The reaction begins with the proton-catalyzed nucleophilic attack of the aminooxy group on the carbonyl carbon of an aldehyde or ketone. nih.gov This initial attack forms a tetrahedral intermediate, often referred to as a hemiaminal. nih.gov Following a proton transfer, this intermediate undergoes dehydration through the protonation of the hydroxyl group, which then departs as a water molecule. nih.gov The subsequent deprotonation of the nitrogen atom yields the final oxime product. masterorganicchemistry.com
Computational studies using density functional theory (DFT) have further elucidated the energetics of these steps, confirming the roles of proton transfer and the stability of the intermediates. researchgate.net
While oxime ligation can proceed without a catalyst, particularly under acidic conditions (optimally around pH 4-5), the reaction rate can be slow at neutral pH, which is often required for biological applications. nih.govacs.org To overcome this limitation, various catalysts have been developed.
Acid Catalysis: The reaction is subject to general acid catalysis, where a proton source facilitates both the initial nucleophilic attack and the subsequent dehydration step. researchgate.netnih.gov However, at very low pH (typically below 3), the aminooxy nucleophile becomes protonated and non-nucleophilic, which slows down the reaction. nih.gov
Organocatalysts: Aniline (B41778) and its derivatives have emerged as highly effective nucleophilic catalysts for oxime ligation, significantly accelerating the reaction at physiological pH. nih.govrsc.orgsioc-journal.cn The catalytic mechanism involves the formation of a protonated Schiff base intermediate between the aniline catalyst and the carbonyl compound. rsc.org This intermediate is more electrophilic and reacts more rapidly with the aminooxy compound via transimination to form the oxime product. rsc.org
Several aniline derivatives have been investigated to optimize catalytic efficiency. For instance, p-phenylenediamine (B122844) and m-phenylenediamine (B132917) have shown superior catalytic activity compared to aniline, even at low concentrations. acs.orgnih.govresearchgate.net The combination of aniline and carboxylates, such as acetate (B1210297), can have a synergistic effect, further increasing the reaction rate, especially with less reactive ketone substrates. nih.gov
Kinetic studies have provided valuable insights into the factors governing the rate of oxime formation and exchange. The reaction rate is influenced by the structure of the carbonyl compound, the nucleophilicity of the aminooxy reagent, pH, and the presence of catalysts.
Aldehydes are generally more reactive than ketones due to reduced steric hindrance. nih.govnih.gov For example, the rate of oxime ligation with 2-pentanone was found to be at least two orders of magnitude slower than with aldehydes like citral (B94496) or dodecanal. nih.gov Aromatic aldehydes and α-oxo acids are frequently used due to their high reactivity. nih.gov
The development of specialized, rapid-reacting α-nucleophiles and aldehydes has led to significant rate enhancements, with some reactions rivaling the kinetics of cycloaddition-based chemistries. nih.govacs.org For example, the reaction of certain aminooxy compounds with 2-formylpyridine at neutral pH can be exceptionally fast. acs.org
Oxime Exchange: The oxime bond, while generally stable, can undergo exchange reactions under certain conditions. nih.gov This reversibility can be triggered by an excess of another aminooxy compound or carbonyl compound, particularly under acidic conditions and at elevated temperatures. rsc.org This dynamic nature allows for applications such as the controlled release of drugs from a carrier. nih.gov Kinetic analysis of hydrazone-oxime exchange reactions has shown that catalysts like m-phenylenediamine can significantly accelerate the release of an immobilized protein from a hydrazide resin in the presence of an aminooxy compound. nih.govresearchgate.net
Table 1: Kinetic Data for Oxime Ligation Reactions
| Reactants | Catalyst (Concentration) | Observed Rate Constant (k_obs) | Conditions | Reference |
|---|---|---|---|---|
| Aminooxy-dansyl + Citral | Aniline (50 mM) | 48.6 s⁻¹M⁻¹ | pH 7.0 | nih.gov |
| Aminooxy-dansyl + 2-Pentanone | Aniline (100 mM) | 0.082 s⁻¹M⁻¹ | pH 7.0 | nih.gov |
| Aldehyde-functionalized Protein + Aminooxy-dansyl | m-Phenylenediamine (mPDA) | - | pH 7.0 | researchgate.net |
| Aminooxy-PEG + Aldehyde-modified Protein | p-Phenylenediamine (2 mM) | 120-fold faster than uncatalyzed | pH 7.0 | acs.org |
| Aminooxy-PEG + Aldehyde-modified Protein | Aniline | 19-fold slower than p-PDA catalyzed | pH 7.0 | acs.org |
Catalysis in Oxime Ligation: Role of Acid and Organocatalysts (e.g., Aniline Derivatives)
Chemoselectivity and Orthogonality of the Aminooxy Functionality in Complex Systems
A key advantage of the aminooxy group is its high chemoselectivity. It reacts specifically with aldehydes and ketones, even in the presence of other nucleophilic functional groups like amines and thiols, which are abundant in biological systems. rsc.org This selectivity allows for precise "bioorthogonal" labeling of biomolecules in their native environment without cross-reactivity. acs.orgacs.org
The orthogonality of oxime ligation has been demonstrated in its use alongside other chemoselective reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.org This allows for the sequential and controlled assembly of complex molecular architectures, such as heteroglycoclusters, where different functionalities are introduced in a stepwise manner with minimal risk of side reactions. beilstein-journals.org This approach has been used to create dual-labeled proteins and cycloprotein-drug conjugates. nih.gov
Considerations for Side Reactions and Stability of Aminooxy-Containing Constructs
While the aminooxy group is highly selective, potential side reactions and the stability of the resulting oxime bond are important considerations. The high reactivity of the aminooxy moiety means that care must be taken during synthesis and storage to avoid unintended reactions with carbonyl-containing solvents (like acetone) or impurities. rsc.orgd-nb.info The use of protecting groups, such as the Fmoc group, can stabilize aminooxy-containing precursors for long-term storage and on-demand use. rsc.org
The stability of the oxime linkage is generally high, particularly under physiological conditions, making it suitable for in vivo applications. axispharm.comnih.gov It is more stable than the corresponding hydrazone linkage. nih.govrsc.org However, the oxime bond can be hydrolyzed under acidic conditions (pH < 4) or undergo exchange reactions, which can be a limitation or a feature depending on the application. nih.govrsc.org For instance, the acid-sensitivity of the oxime bond can be exploited for controlled drug release in the acidic environment of endosomes or lysosomes. researcher.life The stability of the oxime is also influenced by the electronic and steric nature of the substituents around the C=N bond. nih.gov
Side products have been identified in the synthesis of (aminooxy)acetylated peptides, highlighting the reactivity of the aminooxy group toward carbonyl-containing compounds, even after purification. nih.gov One strategy to mitigate this is to use a "carbonyl capture" reagent, such as free (aminooxy)acetic acid, during the cleavage step of peptide synthesis to scavenge any reactive carbonyl species. d-nb.info
Electrochemical Reactivity and Associated Mechanistic Insights
The electrochemical properties of aminooxy compounds and the resulting oxime linkages offer opportunities for controlled, triggerable reactions. A system has been developed where hydroquinone-modified cell surfaces can be electrochemically oxidized to quinone. researcher.life This "on-state" quinone then readily reacts with aminooxy-tethered ligands on other cells to form stable oxime linkages, inducing cell clustering. researcher.life Applying a reverse reductive potential can cleave the oxime linkage, leading to the release of the cells. researcher.life This demonstrates a noninvasive, reversible method for controlling intercellular interactions based on the electrochemical modulation of oxime bond formation and cleavage. researcher.life
Advanced Applications in Chemical Biology and Material Science
Bioconjugation Strategies and Bioconjugate Synthesis
Butyl 2-(aminooxy)acetate, and its derivatives, are instrumental in bioconjugation, the process of covalently linking molecules to biomolecules such as proteins, peptides, and nucleic acids. nih.gov The key to its utility is the aminooxy group, which reacts chemoselectively with carbonyl groups (aldehydes and ketones) to form stable oxime linkages. nih.gov This specific reactivity allows for the targeted modification of biomolecules under mild, aqueous conditions, a critical requirement for maintaining their biological function. nih.govrsc.org
Site-Selective Labeling and Modification of Biomolecules
The ability to label and modify biomolecules at specific sites is crucial for understanding their function and for creating novel diagnostics and therapeutics. This compound derivatives enable such site-selective modifications. nih.gov For instance, proteins can be engineered to contain a unique aldehyde or ketone group, which can then be specifically targeted by an aminooxy-functionalized probe. nih.govresearchgate.net This approach has been used to attach fluorescent dyes, affinity tags, and other reporter molecules to proteins and DNA, allowing for their visualization and tracking within complex biological systems. researchgate.netacs.org A key advantage of this method is its orthogonality, meaning the reaction does not interfere with other functional groups naturally present in biomolecules. researchgate.net
Conjugation to Proteins and Peptides for Functional Studies
The conjugation of this compound-derived molecules to proteins and peptides is a powerful strategy for probing and modulating their function. nih.gov By attaching specific moieties, researchers can investigate protein-protein interactions, map active sites, and develop new therapeutic agents. nih.govbroadpharm.com For example, peptides functionalized with an aminooxy group can be readily conjugated to proteins containing a carbonyl group, creating well-defined protein-peptide conjugates. nih.gov This technique has been employed in the synthesis of antibody-drug conjugates (ADCs), where a potent drug is linked to an antibody that specifically targets cancer cells. rsc.org
| Biomolecule | Modification Strategy | Application | Reference |
|---|---|---|---|
| Affibody Protein | Aminooxy-functionalization and reaction with 4-[18F]fluorobenzaldehyde | In vivo tumor imaging with PET | nih.gov |
| RGD Peptides | Aminooxy-functionalization and conjugation with [18F]FDG | Tumor imaging | nih.gov |
| Somatostatin Derivative | Aminooxy)acetylation and ligation with daunorubicin | Targeted cancer chemotherapy | researchgate.net |
Functionalization of Polysaccharides and Glycoconjugates
Polysaccharides and glycoconjugates play vital roles in numerous biological processes. The functionalization of these complex carbohydrates with this compound derivatives opens up new avenues for research and development. nih.gov The reducing end of many polysaccharides can be chemically converted into an aldehyde group, which then serves as a handle for conjugation with aminooxy-containing molecules. nih.gov This strategy has been used to attach polysaccharides to surfaces, create novel hydrogels, and develop targeted drug delivery systems. nih.govresearchgate.net For example, heparin, a polysaccharide with anticoagulant properties, has been immobilized on surfaces after being modified with aldehyde groups and reacted with an aminooxy-functionalized polymer. nih.gov
Derivatization of Nucleic Acids for Research Probes
The derivatization of nucleic acids with reporter molecules is essential for a wide range of molecular biology techniques, including DNA sequencing, microarrays, and in situ hybridization. This compound and its analogs provide a versatile platform for the synthesis of such probes. Oligonucleotides can be synthesized with a terminal aldehyde or ketone group, which can then be selectively reacted with an aminooxy-functionalized dye or other tag. nih.govoup.com This method offers high conjugation efficiency and results in stable linkages that can withstand the conditions of various biochemical assays. nih.gov Researchers have successfully used this approach to label DNA with fluorescence quenchers for studying DNA-protein interactions and for the development of diagnostic assays. nih.gov
| Nucleic Acid | Derivatization Method | Probe Application | Reference |
|---|---|---|---|
| DNA | Reaction of aldehyde-modified DNA with aminooxy quencher | Fluorescence quenching assays | nih.gov |
| Oligonucleotides | Post-synthetic conjugation with aminooxy-modified building blocks | Development of therapeutic oligonucleotides | google.com |
| RNA and DNA | Conjugation of 2′-O- or 5′-O-aminooxymethylated nucleosides | Reversible and permanent modification of nucleic acids | oup.com |
Development of Advanced Linkers and Crosslinkers in Bioconjugation
The properties of the linker connecting a biomolecule to a payload can significantly impact the performance of the resulting bioconjugate. This compound serves as a foundational component for the design of advanced linkers and crosslinkers. nih.govbroadpharm.com By incorporating the aminooxy functionality into more complex molecular scaffolds, researchers can create linkers with tailored properties, such as specific lengths, solubilities, and cleavage characteristics. broadpharm.comrsc.org For example, heterobifunctional crosslinkers containing both an aminooxy group and another reactive moiety (e.g., an NHS ester or a maleimide) allow for the sequential and controlled conjugation of multiple components. rsc.orgpsu.edu These advanced linkers are critical for the construction of complex bioconjugates, such as PROTACs (PROteolysis TArgeting Chimeras), which are designed to selectively degrade target proteins within cells. broadpharm.com
Bioorthogonal Chemical Reactions
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. researchgate.net The reaction between an aminooxy group and a carbonyl group, known as oxime ligation, is a prime example of a bioorthogonal reaction. frontiersin.orgsci-hub.se The high chemoselectivity and biocompatibility of this reaction make it an invaluable tool for studying biological processes in their native context. researchgate.netacs.org
The use of this compound and its derivatives in bioorthogonal chemistry allows for the labeling and tracking of biomolecules in living cells and organisms. researchgate.netescholarship.org For instance, cells can be fed with a sugar molecule that has been modified with a ketone group. This modified sugar is then incorporated into the cell's glycoproteins. Subsequent treatment with an aminooxy-functionalized fluorescent probe allows for the specific visualization of these glycoproteins on the cell surface. This "chemical reporter" strategy has provided unprecedented insights into glycosylation dynamics and other cellular processes. escholarship.org
Strategies for Cellular Incorporation and Live-Cell Labeling
The ability to label and track biomolecules within living cells is a cornerstone of modern chemical biology. Aminooxy-containing compounds, by virtue of their bioorthogonal reactivity, are valuable tools for this purpose. The reaction between an aminooxy group and a carbonyl group (an aldehyde or ketone) to form a stable oxime linkage is highly selective and can proceed under the mild, aqueous conditions required for biological systems. alfa-chemistry.comnih.gov
One common strategy for live-cell labeling involves a two-step "click chemistry" pathway known as metabolic glycan labeling. nih.gov Cells are first cultured with a sugar analog containing a bioorthogonal functional group, such as an azide (B81097) or a ketone. nih.gov This unnatural sugar is processed by the cell's own metabolic machinery and incorporated into cell surface glycans. nih.gov Subsequently, a probe molecule containing the complementary reactive group—in this case, an aminooxy-functionalized dye or tag—is introduced. The aminooxy group reacts specifically with the ketone-modified glycans, allowing for the visualization and study of these important biomolecules in their native environment. nih.govnih.gov
The efficiency of this labeling can be influenced by factors such as pH, with oxime ligation often proceeding optimally under mildly acidic conditions. nih.govnih.gov Researchers have developed various aminooxy probes, including those conjugated to fluorophores, for these applications, enabling the study of dynamic cellular processes. nih.govnih.gov
Integration into "Click Chemistry" Paradigms
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, producing minimal byproducts. alfa-chemistry.com The reaction of an aminooxy group with a carbonyl to form an oxime is a prime example of a click reaction. alfa-chemistry.comacs.org This bioorthogonal ligation has been widely adopted for bioconjugation, the process of linking two or more molecules, at least one of which is a biomolecule. ru.nl
The aminooxy group's utility in click chemistry stems from its enhanced nucleophilicity compared to a standard amine, a phenomenon known as the "alpha effect". acs.org This heightened reactivity allows for efficient ligation even at the low concentrations typical of biological systems. ru.nl
Beyond simple bioconjugation, aminooxy click chemistry has been integrated into more complex, multi-step synthetic strategies. For instance, researchers have designed heterotrifunctional linkers containing an aminooxy group, a thiol, and an amine-reactive moiety. psu.edu This allows for the sequential and orthogonal conjugation of three different molecular partners, opening up possibilities for constructing intricate molecular architectures for applications in areas like microarray development. psu.edu The stability of the resulting oxime bond is a key advantage, ensuring the integrity of the conjugate under various conditions. nih.gov
Investigating Orthogonality in Multi-Component Biological Systems
A key challenge in studying complex biological systems is the ability to selectively modify one component without affecting others. This requires the use of "orthogonal" chemical reactions—reactions that proceed independently and without cross-reactivity. The aminooxy-carbonyl ligation is considered bioorthogonal because neither functional group is commonly found in biological systems, minimizing off-target reactions. oregonstate.edugoogle.com
The orthogonality of aminooxy chemistry allows for its use in conjunction with other click reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govacs.org This enables dual-labeling experiments where different cellular components can be tagged and visualized simultaneously. For example, a protein could be labeled with an azide-containing amino acid and subsequently tagged with an alkyne-functionalized fluorophore, while cell surface glycans are simultaneously labeled using aminooxy-ketone chemistry with a different colored fluorophore. nih.govnih.gov
The development of such multi-component labeling strategies is crucial for dissecting the intricate molecular interactions that govern cellular function. The ability to perform these modifications in living cells provides a powerful tool for understanding dynamic biological processes. nih.govru.nl
Unnatural Amino Acid Synthesis and Engineered Protein Architectures
The genetic code of most organisms encodes for 20 standard amino acids. The ability to expand this repertoire by incorporating unnatural amino acids (UAAs) with novel side chains has revolutionized protein engineering. qyaobio.comresearchgate.net UAAs can introduce new chemical functionalities, such as bioorthogonal reactive groups, into proteins, enabling the creation of proteins with enhanced stability, novel catalytic activities, or the ability to be selectively modified. researchgate.netnih.gov
Aminooxy-containing UAAs are of particular interest due to the bioorthogonal reactivity of the aminooxy group. The synthesis of these UAAs often involves multi-step chemical processes. For example, D-2-aminooxy-3-methylbutyric acid has been synthesized from the natural amino acid L-valine through a series of reactions including diazotization, hydrolysis, protection, and Mitsunobu reaction. google.com The tert-butyl ester of an aminooxy acid can be a key intermediate in these synthetic routes. google.com
Once synthesized, these aminooxy-containing UAAs can be incorporated into proteins at specific sites using techniques like genetic code expansion. oregonstate.edunih.gov This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAA and incorporates it into a growing polypeptide chain in response to a specific codon. oregonstate.edu The resulting engineered proteins, now equipped with a bioorthogonal aminooxy handle, can be selectively conjugated to other molecules, such as drugs, imaging agents, or other proteins. nih.gov This site-specific modification allows for the construction of well-defined and homogeneous protein conjugates, which is a significant advantage over traditional, less specific protein modification methods. nih.gov
Applications in Supramolecular Chemistry
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and host-guest interactions. mdpi.comresearchgate.net These interactions are central to the self-assembly of well-defined molecular architectures. beilstein-journals.org
Design of Host-Guest Recognition Systems and Self-Assembly Processes
Host-guest chemistry, a central tenet of supramolecular chemistry, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. mdpi.comthno.org This recognition is often highly specific and can be used to drive the self-assembly of complex structures. The formation of these assemblies can be influenced by the surrounding environment, and in some cases, the guest molecule can induce structural changes in the host. mdpi.com
While direct applications of this compound in host-guest systems are not extensively documented in the provided search results, the principles of self-assembly are relevant to the broader class of functionalized amino acids and their derivatives. Amino acids and their modified counterparts can self-assemble into a variety of nanostructures, including nanoparticles and hydrogels. beilstein-journals.org The properties of these self-assembled materials are dictated by the chemical nature of the constituent molecules. beilstein-journals.orgmdpi.com
Incorporation into Functional Supramolecular Architectures and Nanomaterials
The covalent and specific nature of the oxime ligation makes it a valuable tool for the construction of functional supramolecular architectures and nanomaterials. rsc.org For example, self-assembled monolayers on surfaces can be functionalized with molecules containing an aminooxy group, allowing for the subsequent attachment of other molecules through oxime bond formation. psu.edu
This strategy has been used to create functionalized nanoparticles and other nanomaterials. beilstein-journals.orgpttgcgroup.com By incorporating aminooxy-reactive groups into polymers or other macromolecular scaffolds, it is possible to create materials that can be selectively modified with a wide range of functional molecules. For instance, polymers with aminooxy side chains can be synthesized and then "clicked" with aldehyde- or ketone-containing molecules to create functional materials with tailored properties. This approach has been used in the development of complex polymer architectures and functional surfaces.
Role in Metal-Containing Supramolecular Systems and Coordination Polymers
While direct and extensive research on this compound in the fabrication of metal-containing supramolecular systems and coordination polymers is still an emerging field, the structural characteristics of the molecule provide a strong basis for its potential applications. The functionality of this compound is rooted in its parent compound, aminooxyacetic acid, and the broader class of oxime-containing ligands, which have been more thoroughly investigated in coordination chemistry. dntb.gov.uarsc.orgat.ua The presence of both a carboxylate group and an aminooxy (oxime-like) moiety allows for versatile coordination behaviors with various metal ions. at.uarsc.org
The aminooxyacetic acid backbone can act as a chelating or bridging ligand. The amino and carboxylato groups can bind to a metal ion, a behavior well-documented for amino acids and their derivatives in forming stable metal complexes. at.ua The nitrogen atom of the aminooxy group and the oxygen from the carboxylate can coordinate to a single metal center, forming a stable chelate ring. Alternatively, these functional groups can bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. mdpi.com
The oxime functionality (C=N-OH), which is structurally related to the C-O-NH2 group in this compound, is pivotal in the advancement of supramolecular chemistry and the construction of coordination polymers. rsc.orgacs.org The nitrogen atom in the aminooxy group is basic, while the protons can be acidic, allowing the ligand to exist in neutral or anionic forms and adapt to the electronic requirements of different metal centers. This versatility enables the formation of diverse structural topologies. rsc.org Furthermore, the hydrogen-bonding capabilities of the N-H group are crucial for the self-assembly of supramolecular architectures, creating extended networks through interactions with counter-ions or adjacent complex units. acs.orgeurjchem.com
The butyl ester group, while not typically involved in direct coordination to the metal, plays a significant role in modifying the physicochemical properties of the resulting supramolecular systems. It enhances the solubility of the metal complexes in non-polar organic solvents, which is advantageous for solution-phase studies and processing. Additionally, the steric bulk of the butyl group can influence the crystal packing and the final architecture of the coordination polymer, potentially leading to the formation of porous materials or structures with unique host-guest properties.
The interaction of ligands with similar functionalities, such as oximes and amino acid derivatives, with various metal ions has been a subject of detailed study. These studies provide a predictive framework for the potential of this compound in forming coordination polymers. For instance, oxime derivatives have been shown to form stable complexes with transition metals like copper(II), nickel(II), and cobalt(II), often resulting in polynuclear clusters or extended chain-like assemblies. dntb.gov.uarsc.org Similarly, amino acid derivatives are known to form well-defined octahedral or square planar complexes with a range of metal ions. at.ua
Below is a table summarizing the observed coordination behaviors of related ligands, which serves as a model for the expected interactions of this compound with various metal ions.
| Ligand Class | Metal Ion(s) | Typical Coordination Mode | Resulting Structure Type | Reference |
| Pyridyl-Oxime Derivatives | Ag(I), Cu(I) | N-coordination from pyridyl, O-H···N hydrogen bonds | 1D chain-like assembly | rsc.org |
| Dimethylglyoxime | Ni(II) | N,N-chelation | Square planar complex | rsc.org |
| Amino Acid Derivatives (e.g., L-Arginine) | Ni(II) | N,O-chelation (from amino and carboxylato groups) | Octahedral complexes | at.ua |
| Salamo-type Ligands | Cu(II), Zn(II), Cd(II) | N,O-chelation from N2O2 donor set | 1D and 3D coordination polymers | researchgate.netresearchgate.net |
| Carboxylate Ligands | Mn(II), Zn(II), Cu(II) | Bridging (μ-carboxylate) | 1D, 2D, and 3D coordination polymers | mdpi.comrsc.org |
The combination of a versatile binding site (aminooxyacetate) and a functionality-tuning group (butyl ester) makes this compound a promising candidate for the rational design of novel metal-containing supramolecular systems and coordination polymers with tailored properties for applications in areas such as catalysis, gas storage, and molecular sensing. mdpi.comcam.ac.uk
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT) for Reaction Energetics and Transition States
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure and reactivity of molecules. These methods are used to calculate the energetics of reaction pathways, determine the structures of transition states, and explain why certain products are formed over others.
For compounds containing the aminooxy group, DFT calculations have been instrumental in explaining reaction selectivity. Studies on the reaction of nitrosobenzene (B162901) with enolates to form α-aminooxyketones utilize DFT to analyze the electronic properties of the reactants. nih.gov By calculating atomic charges, researchers can apply principles like the Hard and Soft Acids and Bases (HSAB) theory to predict whether a reaction will proceed through C-N or C-O bond formation. nih.gov For a model enolate, DFT calculations (using the 6-31G* basis set) showed atomic charges of -0.740 on the oxygen and -0.476 on the α-carbon, identifying oxygen as the "hard" nucleophilic center and carbon as the "soft" center. nih.gov This distinction is crucial for predicting how the enolate will react with different electrophiles under various conditions (e.g., with or without a Lewis acid catalyst). nih.gov
Furthermore, DFT is employed to investigate the coordination of aminooxy compounds with metal ions. For instance, calculations were used to determine the coordination configuration of a complex between a chemosensor and Cu²⁺ ions, which is relevant for the development of sensors for molecules like H₂S where aminooxyacetate is used as an inhibitor for the synthesizing enzyme. researchgate.net Theoretical calculations using methods like HF, DFT, and MP2 are also applied to determine the ionization constants (pKa) of amino acid derivatives, which is critical for understanding their behavior in biological systems. researchgate.netresearchgate.net
While specific transition state energies for reactions involving Butyl 2-(aminooxy)acetate are not documented in the reviewed literature, the principles from related systems are directly applicable. DFT could be used to model its hydrolysis, its reaction with carbonyls to form oximes, or its role in more complex chemical transformations, providing key data on activation energies and reaction mechanisms. arxiv.org
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering profound insights into the conformational landscape of flexible molecules like this compound. Such simulations model the movements of atoms and the influence of surrounding solvent molecules, revealing preferred shapes, folding patterns, and structural stability. acs.orguni-konstanz.de
Extensive MD simulations have been performed on peptides containing aminoxy acids, which share the core N-O-C linkage. acs.orguni-konstanz.denih.gov These studies show that the aminooxy backbone imparts unique conformational preferences, leading to the formation of stable, well-defined helical structures even in short peptide chains. acs.orguni-konstanz.de The simulations reveal the importance of intramolecular hydrogen bonds, such as the "N-O turn," which is an eight-membered ring analogous to the γ-turn in standard peptides. acs.org The stability of these conformations is highly dependent on the environment; simulations in chloroform (B151607) show stable helical structures, whereas in water, these structures are largely absent, highlighting the critical role of explicit solvent treatment in the models. acs.org
Ab initio quantum-mechanical calculations have also been used to study the conformers of aminooxyacetic acid (AOA) itself, identifying extended, partially folded, and cyclic conformations. ethernet.edu.et For this compound, the butyl group adds further conformational complexity due to the rotation around several single bonds. An MD simulation would map the potential energy surface related to these rotations, identifying low-energy conformers and the barriers between them. This information is vital for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules or biological targets. chemscene.comnih.gov
Table 1: Key Parameters from Computational Analysis of Aminooxy Compounds
| Computational Method | Analyzed Compound/System | Key Finding/Parameter | Reference |
|---|---|---|---|
| DFT (B3LYP/6-31G*) | Model Enolate for Aminooxyketone Synthesis | Calculated Atomic Charges (O: -0.740, α-C: -0.476) to predict HSAB reactivity. | nih.gov |
| MD Simulation | Aminoxy Acid Peptides | Identified stable right-handed 1.8₈-helix formation in chloroform, driven by intramolecular N-O turns. | acs.org |
| AutoDock (Molecular Docking) | Aminooxyacetic Acid vs. GABAᴀ Receptor | Predicted binding affinity and identified key interacting amino acid residues in the receptor active site. | scispace.com |
| DFT | Substituted Heterocyclic GABA Analogues | Calculated partial charges on nitrogen atoms to establish a charge range for predicting inhibitory activity. | mdpi.com |
Ligand-Receptor Docking and Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to another (a receptor), such as a protein or enzyme. nih.govgalaxyproject.org This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. ekb.eg
Similarly, computational studies on 2-(aminooxy)butanoic acid have explored its binding mechanisms with therapeutic targets for Alzheimer's disease, such as acetylcholinesterase. bohrium.com In a broader context, docking studies on oxime ether derivatives, which are formed from aminooxy compounds, have been used to model their interactions with β-adrenergic receptors, with results showing good correlation with experimental blocking activity. researchgate.net
A docking simulation of this compound into a specific receptor would involve generating multiple possible binding poses and scoring them based on an energy function. This would reveal the most likely binding mode and provide an estimate of the binding affinity. Key interactions, such as hydrogen bonds involving the aminooxy or ester groups and hydrophobic interactions involving the butyl chain, would be identified. This information is invaluable for the rational design of more potent and selective molecules. nih.gov
Prediction of Reactivity, Selectivity, and Stereochemical Outcomes
Computational chemistry provides powerful predictive models for chemical reactivity and selectivity. By analyzing the electronic structure and energy landscapes of potential reaction pathways, these methods can forecast the outcome of a chemical reaction, including which isomers (regio- or stereo-) will be preferentially formed. researchgate.netresearchgate.net
The study of regiochemical reversals in reactions forming α-aminooxyketones is a prime example. nih.gov Computational analysis based on HSAB theory and DFT calculations successfully explains why reactions of enolates with nitrosobenzene yield C-O bonded products in the presence of a hard Lewis acid catalyst, but C-N bonded products in its absence. nih.gov The catalyst complexes with the nitroso oxygen, making the nitrogen atom a harder electrophile, thus favoring reaction with the hard oxygen of the enolate. nih.gov The choice of solvent can also reverse this selectivity, a phenomenon that can be rationalized through computational models. nih.gov
In another study, DFT calculations of partial atomic charges on a series of GABA analogue inhibitors were used to predict their biological activity. mdpi.com Researchers found that compounds with a nitrogen partial charge within a specific negative range were active as GABA-AT inhibitors, establishing a quantitative structure-activity relationship (QSAR) based on a computed electronic parameter. mdpi.com Such models could be applied to this compound to predict its potential as an enzyme inhibitor based on its calculated electronic properties.
Hirshfeld Surface Analysis for Intermolecular Interactions in Solid-State Structures
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. bohrium.com By mapping properties like the normalized contact distance (d_norm) onto this unique molecular surface, it provides a detailed picture of all close contacts between neighboring molecules, which are crucial for the stability of the crystal structure.
For a hypothetical crystal structure of this compound, a Hirshfeld analysis would likely reveal:
O···H/H···O contacts: Representing hydrogen bonds between the aminooxy group (N-H···O) and the carbonyl oxygen (C=O···H). These would be expected to be significant contributors to the crystal packing.
H···H contacts: Arising from interactions between the hydrogen atoms on the butyl chain and other parts of the molecule. These are often the most abundant contacts in organic crystals.
This quantitative breakdown allows for a deep understanding of the forces governing the solid-state architecture of the compound.
Advanced Analytical Methodologies for Characterization and Monitoring
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural elucidation of butyl 2-(aminooxy)acetate, offering detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized to provide a comprehensive picture of the molecule's connectivity and spatial arrangement. wgtn.ac.nzmdpi.com
1D NMR (¹H and ¹³C):
¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons present in the molecule. Key expected resonances include a triplet for the terminal methyl group of the butyl chain, multiplets for the methylene (B1212753) groups of the butyl chain, a singlet for the methylene protons adjacent to the aminooxy group, and a broad singlet for the -ONH₂ protons. The chemical shifts (δ) of these protons provide crucial information about their local electronic environment. For instance, the tert-butyl group in similar acetate (B1210297) structures typically shows a singlet around δ 1.4 ppm.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom. Expected signals would include those for the butyl chain carbons, the carbonyl carbon of the ester group, and the methylene carbon attached to the aminooxy group.
2D NMR (COSY, HSQC, HMBC): To resolve any ambiguities and to firmly establish the connectivity between atoms, 2D NMR experiments are often employed. mdpi.comwalisongo.ac.id
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule, helping to trace the connectivity of the butyl chain. mdpi.comlibretexts.org Off-diagonal peaks in the COSY spectrum would confirm the coupling between adjacent methylene groups. walisongo.ac.id
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify longer-range couplings (typically 2-3 bonds) between protons and carbons. mdpi.com This is particularly useful for confirming the connection between the butyl group and the acetate moiety through the ester linkage, and the connection of the methylene group to the aminooxy functionality.
A representative table of expected NMR data is provided below.
| Technique | Expected Chemical Shifts (δ, ppm) and Correlations |
| ¹H NMR | - Terminal CH₃ (butyl): Triplet |
| - Internal CH₂s (butyl): Multiplets | |
| - O-CH₂ (butyl): Triplet | |
| - O-CH₂-C=O: Singlet | |
| - -ONH₂: Broad Singlet | |
| ¹³C NMR | - Butyl carbons: Multiple distinct signals |
| - C=O (ester): Signal in the downfield region (e.g., ~170 ppm) | |
| - O-CH₂-C=O: Signal adjacent to the carbonyl | |
| COSY | - Cross-peaks indicating coupling between adjacent protons in the butyl chain. |
| HSQC | - Correlation peaks between each proton and its directly attached carbon. |
| HMBC | - Correlations between the butyl protons and the ester carbonyl carbon. |
| - Correlations between the O-CH₂ protons and the carbonyl carbon. |
Actual chemical shifts can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS, ESI-MS) for Structural Elucidation and Purity Assessment
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and assessing its purity. Electrospray ionization mass spectrometry (ESI-MS) is a commonly used soft ionization technique that allows the molecule to be ionized with minimal fragmentation, providing a clear molecular ion peak.
In a typical ESI-MS analysis, a solution of this compound is introduced into the mass spectrometer, where it is ionized. The resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺. The measured mass-to-charge ratio (m/z) of this peak can be used to confirm the molecular formula of the compound. For instance, if a compound with a calculated molecular weight of 233.0 g/mol is analyzed, a peak at m/z 233.0 [M+H]⁺ would be expected. jst.go.jp High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition. beilstein-journals.orgmdpi.com Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing valuable structural information based on the fragmentation pattern. mdpi.com
Fluorescence Spectroscopy for Probing and Detection
Fluorescence spectroscopy is a highly sensitive detection technique. rsc.org While this compound itself is not inherently fluorescent, its aminooxy group can be reacted with fluorescent labeling agents (fluorophores) or with carbonyl-containing analytes that are fluorescent to enable detection. nih.govgoogle.com This derivatization strategy allows for the indirect detection and quantification of this compound or its reaction products at very low concentrations. rsc.orgrsc.org The choice of fluorophore and the reaction conditions are critical for achieving optimal sensitivity and selectivity. xmu.edu.cn For example, coumarin-based derivatization agents have been used for the analysis of aldehydes due to their excellent fluorescent properties. rsc.org The excitation and emission wavelengths are specific to the chosen fluorescent tag. rsc.org
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, and impurities, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for both the analysis and purification of this compound. scispace.com
Analytical HPLC: For analytical purposes, reversed-phase HPLC (RP-HPLC) is commonly employed. researchgate.net In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com The separation is based on the differential partitioning of the components between the stationary and mobile phases. The purity of a sample can be determined by integrating the peak area of the main compound and any impurities in the chromatogram. The retention time of the compound is a characteristic property under a specific set of HPLC conditions (e.g., column, mobile phase composition, flow rate, and temperature). beilstein-journals.org
Preparative HPLC: For purification, preparative HPLC is used to isolate this compound from a mixture. labicom.cz This involves using a larger column and a higher flow rate to handle larger sample loads. The fractions corresponding to the desired compound are collected as they elute from the column. The purity of the collected fractions is then typically verified by analytical HPLC. For example, a crude peptide product was successfully purified from 72% to 99% purity using preparative HPLC. google.com
A typical HPLC method for a related compound might involve the following parameters:
| Parameter | Condition |
| Column | Reversed-phase C18, 5 µm particle size |
| Mobile Phase | Gradient of acetonitrile and water with an acid modifier (e.g., formic acid or trifluoroacetic acid) |
| Detection | UV detector at a suitable wavelength or a mass spectrometer (LC-MS) |
| Flow Rate | Typically 1.0 mL/min for analytical scale |
| Temperature | Controlled, e.g., 25 °C or 35 °C |
These conditions are illustrative and would need to be optimized for the specific analysis of this compound.
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. polymerchar.com It provides comprehensive information on molecular weights (such as Mn, Mw, Mz), molecular weight distribution, and polymer chain conformation in solution. polyanalytik.com This method is particularly relevant when this compound is used as a monomer or functionalizing agent in polymerization reactions. For instance, in the synthesis of polymers with specific end-group functionalities, GPC is crucial for verifying the success of the polymerization and the characteristics of the resulting polymer.
A key application is in the characterization of polymers synthesized via methods like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. In a study involving the synthesis of a Boc-protected aminooxy end-functionalized poly(N-isopropylacrylamide) (pNIPAAm), GPC was used to determine the polydispersity index (PDI) of the final polymer. nih.gov A narrow PDI, such as the 1.14 value obtained in the study, indicates a controlled polymerization process, leading to polymer chains of similar length. nih.gov GPC analysis of such functional polymers confirms that the molecular weight distribution is well-controlled, which is critical for applications where polymer size is a key parameter. nih.gov
The data below, derived from research on aminooxy-functionalized polymers, illustrates the typical information obtained from GPC analysis. nih.gov
| Parameter | Value | Significance |
| Mn (GPC) | 5,300 Da | Experimental number-average molecular weight. |
| Mn (NMR) | 4,200 Da | Number-average molecular weight determined by ¹H NMR for comparison. |
| PDI (GPC) | 1.14 | Polydispersity Index, a measure of the uniformity of polymer chain lengths. |
This table presents representative data for an aminooxy-functionalized polymer, demonstrating the characterization capabilities of GPC.
Furthermore, GPC is used to analyze the backbone chain lengths in degradable polymer networks, where the molecular weight influences degradation behavior and material properties. nih.gov For polymers incorporating butyl groups, such as poly(butyl acrylate), GPC is a standard tool for compositional analysis and microstructure evaluation. researchgate.netmdpi.com The technique can be performed at various temperatures, including high temperatures for polyolefins, using a range of detectors to gain a full understanding of the polymer's characteristics. polymerchar.comcreative-proteomics.com
Gas Chromatography-Mass Spectrometry (GC-MS) in Relevant Analytical Contexts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination is highly effective for identifying and quantifying volatile and semi-volatile compounds in a mixture. koreascience.kr It finds application in diverse fields, including environmental analysis, drug detection, and the characterization of chemical compounds. koreascience.krrsc.org
In contexts relevant to this compound, GC-MS is the method of choice for its identification and for monitoring reactions where it is a reactant or product. While specific GC-MS studies on this compound are not prevalent in public literature, analysis of structurally similar compounds provides a clear indication of the methodology's applicability. For example, a GC-MS analysis of a methanolic plant extract identified a related compound, "Pentanoic,2-(aminooxy)-". koreascience.krresearchgate.net The identification was based on its retention time in the gas chromatograph and the mass spectrum of the eluted compound, which provides a unique fragmentation pattern or "fingerprint". researchgate.net
The following table summarizes the GC-MS data for the identification of "Pentanoic,2-(aminooxy)-", a compound analogous to this compound. koreascience.krresearchgate.net
| Parameter | Value |
| Compound Name | Pentanoic,2-(aminooxy)- |
| Retention Time | 21.586 min |
| Molecular Formula | C5H11O3N |
| Molecular Weight | 133 |
This table shows the key data points from a GC-MS analysis used to identify a compound structurally related to this compound.
The standard procedure for analyzing butyl esters often involves GC with either flame ionization detection (FID) or mass spectrometry (MS). nih.govcdc.gov For analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes them (commonly via electron ionization at 70 eV) and separates the resulting ions based on their mass-to-charge ratio to generate a mass spectrum. nih.govhmdb.ca This spectrum is then compared against a library (like NIST) for positive identification. nih.gov
X-ray Diffraction for Structural Determination
X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. cesamo.fr The method relies on the diffraction of an X-ray beam by the crystal lattice, which produces a unique diffraction pattern from which the arrangement of atoms can be deduced.
Single Crystal X-ray Diffraction
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and stereochemistry. cesamo.fruhu-ciqso.es To perform this analysis, a high-quality single crystal of the compound is required. uhu-ciqso.es The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. rsc.org
While a crystal structure for this compound itself is not publicly documented, SC-XRD has been successfully applied to complex molecules incorporating the aminooxy acetate moiety. For example, the crystal structure of O-(carboalkoxy)methyl oxime ethers of piperidin-4-ones, which contain a related functional group, has been determined. researchgate.net Such analyses reveal critical structural details, such as the conformation of the heterocyclic ring and the orientation of substituent groups, including the aminooxy acetate group. researchgate.net This demonstrates the power of SC-XRD to elucidate the precise solid-state geometry of molecules containing the aminooxy acetate functional group.
The table below shows representative crystallographic data that can be obtained from an SC-XRD experiment, based on a related piperidin-4-one oxime ether. researchgate.net
| Parameter | Description | Example Value |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | C2/c |
| Cell Parameters (a, b, c, β) | The dimensions and angle of the unit cell. | a = 18.538 Å, b = 9.905 Å, c = 22.954 Å, β = 94.486° |
| Z Value | The number of molecules per unit cell. | 8 |
This table illustrates the type of crystallographic data obtained from a single crystal X-ray diffraction study, providing the fundamental parameters of the crystal lattice.
This technique is essential for understanding structure-activity relationships, as the three-dimensional arrangement of atoms dictates the molecule's physical and chemical properties. cesamo.fryoutube.com
Powder X-ray Diffraction
Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. ucmerced.edu Instead of a single crystal, a sample composed of many small, randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. researchgate.net
PXRD is widely used for:
Phase Identification : By comparing the experimental diffraction pattern to a database of known patterns (like the ICDD-PDF), the crystalline compounds in a sample can be identified. ucmerced.eduipcms.fr
Quantitative Phase Analysis : The relative amounts of different crystalline phases in a mixture can be determined. mdpi.com
Determination of Crystallinity : The percentage of crystalline material in a semi-crystalline or amorphous sample can be estimated. mdpi.com
Lattice Parameter Refinement : Precise unit cell dimensions can be calculated from the diffraction peak positions. rigaku.com
| Application of PXRD | Information Obtained |
| Phase Identification | Matches experimental pattern to a database to identify the crystalline compound. |
| Polymorph Screening | Differentiates between different crystalline forms of the same compound. mdpi.com |
| Purity Analysis | Detects the presence of crystalline impurities. |
| Crystallite Size Estimation | Calculates the average size of the crystallites using the Scherrer equation. |
This table summarizes the main applications of Powder X-ray Diffraction in the characterization of crystalline materials.
Advanced In-Situ Monitoring Techniques for Reaction Progress
Monitoring chemical reactions in real-time, or in-situ, provides dynamic information about reaction kinetics, mechanisms, and the formation of transient intermediates. spectroscopyonline.com This approach avoids issues associated with offline analysis where the act of taking a sample can alter its composition. Spectroscopic techniques coupled with fiber optics are particularly powerful for in-situ monitoring. researchgate.net
Commonly used techniques include:
Fourier Transform Infrared (FT-IR) and Near-Infrared (NIR) Spectroscopy : These methods monitor the vibrational modes of molecules. spectroscopyonline.comresearchgate.net As a reaction proceeds, the concentrations of reactants decrease while those of products increase, leading to predictable changes in the IR spectrum. This allows for real-time tracking of functional group transformations, such as the consumption of the aminooxy group and the formation of an oxime bond in reactions involving this compound.
Raman Spectroscopy : This technique is complementary to IR spectroscopy and is particularly useful for monitoring reactions in aqueous media, as water is a weak Raman scatterer. It can be used to follow the progress of reactions like Knoevenagel condensations in levitated droplets, providing concentration profiles of reactants, intermediates, and products. researchgate.net
In the context of reactions involving hydroxylamine (B1172632) derivatives, such as the KAHA ligation, in-situ monitoring has been attempted using IR and UV-Vis spectroscopy to gain mechanistic insights. ethz.ch Although these techniques provided limited information for that specific complex system, they highlight the approach of using real-time spectroscopy to understand reaction pathways. ethz.ch For the chemoselective conjugation of this compound to a ketone or aldehyde, in-situ monitoring could track the disappearance of the C=O stretch of the carbonyl reactant and the appearance of the C=N stretch of the oxime product, providing valuable kinetic data.
Calorimetric Studies (e.g., Isothermal Titration Calorimetry) for Binding Thermodynamics
Calorimetric techniques measure the heat changes associated with chemical or physical processes, providing fundamental thermodynamic information. Isothermal Titration Calorimetry (ITC) is a particularly powerful tool for studying the binding thermodynamics of intermolecular interactions. It is considered the gold standard because it directly measures the heat released or absorbed during a binding event, allowing for the determination of a complete thermodynamic profile in a single experiment. frontiersin.orgrsc.org
In a typical ITC experiment, a solution of a ligand (e.g., this compound) is titrated into a solution of a macromolecule (e.g., a protein with an accessible aldehyde or ketone group) at a constant temperature. Each injection triggers a heat change that is measured by the calorimeter. The magnitude of the heat change diminishes as the macromolecule's binding sites become saturated. rsc.org
By analyzing the resulting titration curve, one can directly determine:
Binding Affinity (Ka) : The association constant, which indicates the strength of the interaction.
Enthalpy Change (ΔH) : The heat released or absorbed upon binding.
Stoichiometry (n) : The molar ratio of the ligand to the macromolecule in the final complex. tainstruments.com
From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the equation ΔG = -RTln(Ka) = ΔH - TΔS. frontiersin.org This provides a full thermodynamic signature of the binding event.
While specific ITC studies on this compound are not found in the literature, the technique is ideally suited to characterize its binding to target molecules in chemoselective ligation strategies. For example, ITC could be used to measure the thermodynamics of oxime bond formation between this compound and a ketone-modified protein, providing crucial data for the development of bioconjugates and drug delivery systems. rsc.org
| Thermodynamic Parameter | Information Provided |
| Binding Constant (Ka) | Strength of the binding interaction. |
| Enthalpy (ΔH) | Heat change associated with binding; indicates types of forces involved (e.g., hydrogen bonding). |
| Entropy (ΔS) | Change in disorder upon binding; related to conformational changes and solvent reorganization. |
| Gibbs Free Energy (ΔG) | Overall spontaneity of the binding process. |
| Stoichiometry (n) | Molar ratio of the interacting components. |
This table outlines the key thermodynamic parameters that can be determined from an Isothermal Titration Calorimetry (ITC) experiment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
